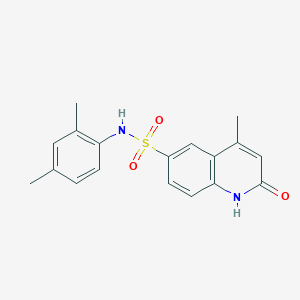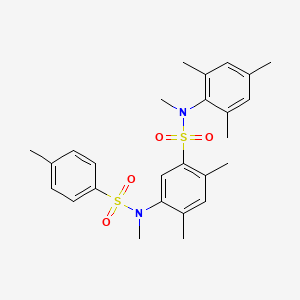![molecular formula C24H30N6O2 B6485501 8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919041-93-3](/img/structure/B6485501.png)
8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic molecule. It has a molecular formula of C15H22N6O2 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. It includes an imidazo[1,2-g]purine core, which is a type of heterocyclic compound. This core is substituted with various groups, including a dimethylamino propyl group and a phenylpropenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and the types of intermolecular forces present, etc .Mécanisme D'action
Target of Action
AKOS000728921, also known as F3234-0616 or MK-0616, is a novel, orally administered macrocyclic peptide . The primary target of this compound is proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on hepatocytes (liver cells), promoting their degradation and preventing them from recycling back to the cell surface . This process reduces the liver’s ability to remove LDL cholesterol (LDL-C) from the bloodstream, leading to increased levels of LDL-C .
Mode of Action
MK-0616 binds to PCSK9 and inhibits the interaction of PCSK9 with LDLR . By preventing PCSK9 from binding to LDLR, MK-0616 allows more LDLR to recycle back to the cell surface . This increases the liver’s capacity to clear LDL-C from the bloodstream, thereby decreasing plasma levels of LDL-C .
Biochemical Pathways
The primary biochemical pathway affected by MK-0616 is the LDL-C metabolic pathway . This leads to a decrease in plasma LDL-C levels .
Pharmacokinetics
The pharmacokinetics of MK-0616 are still under investigation. Early clinical trials have shown promising results . MK-0616 was well tolerated at doses up to 300 mg with no deaths, serious adverse events, or clinically meaningful trends in laboratory safety tests, vital signs, or ECGs as a function of study intervention .
Result of Action
The primary molecular effect of MK-0616 is the inhibition of PCSK9’s interaction with LDLR . On a cellular level, this leads to a decrease in plasma LDL-C levels . Clinically, this could potentially lead to a reduction in the risk of atherosclerotic cardiovascular disease (ASCVD), which is often associated with high levels of LDL-C .
Orientations Futures
Propriétés
IUPAC Name |
6-[3-(dimethylamino)propyl]-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-17-18(2)30-20-21(25-23(30)28(17)16-10-14-26(3)4)27(5)24(32)29(22(20)31)15-9-13-19-11-7-6-8-12-19/h6-9,11-13H,10,14-16H2,1-5H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZRNJPTGHAEOB-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cinnamyl-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6485430.png)


![2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6485442.png)
![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6485447.png)

![N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B6485461.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B6485471.png)
![N-[6-chloro-3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B6485478.png)
![ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B6485492.png)
![8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485497.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B6485513.png)